[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone
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Overview
Description
“4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is a chemical compound with the empirical formula C15H13ClO3 . It is also known as "(4-Chlorophenyl)-(2,4-dimethoxyphenyl)-methanone" .
Molecular Structure Analysis
The molecular structure of this compound includes a 4-chlorophenyl group, a 1,1-dioxido-4H-1,4-benzothiazin-2-yl group, and a 3,4-dimethoxyphenyl group . The exact 3D structure may require computational chemistry techniques or experimental methods like X-ray crystallography for determination .Physical And Chemical Properties Analysis
This compound has a molecular weight of 276.71 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Analytical Determination in Grape-Derived Samples
A study developed a new electroanalytical procedure using square-wave voltammetry and a boron-doped diamond electrode for the determination and quantification of dimethomorph, which yields "4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone" as a major product during electrooxidation. This methodology was successfully applied to fresh grapes and red wine samples, demonstrating its utility in food and beverage analysis (F. W. Lucas et al., 2013).
Synthesis and Structural Characterization
Research has synthesized novel compounds involving "4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone" derivatives, exploring their structural characteristics and potential applications. For example, studies on Schiff base ligands and their complexes, including their synthesis, characterization, and DNA binding aspects, showcase the chemical versatility and potential biological relevance of these compounds (Bhargab Guhathakurta et al., 2017).
Reactivity Towards Nucleophiles
The reactivity of benzothiazine derivatives, such as "(4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone," towards sulfur- and oxygen-containing nucleophiles under different conditions has been studied. These reactions provide insights into the functionalization of benzothiazine derivatives, contributing to synthetic chemistry and potential pharmaceutical applications (P. Pouzet et al., 1998).
Clathrate Formation and Interaction Studies
Investigations into the edge-to-face interaction between aromatic rings in clathrate formation of 1-benzoyl-2-hydroxyindoline derivatives with benzene have revealed the importance of these interactions in inclusion complex formation. Such studies highlight the significance of molecular interactions in the development of new materials and chemical sensors (M. Eto et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO5S/c1-29-19-12-7-15(13-20(19)30-2)23(26)22-14-25(17-10-8-16(24)9-11-17)18-5-3-4-6-21(18)31(22,27)28/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIUFXKFOFRKIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone |
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